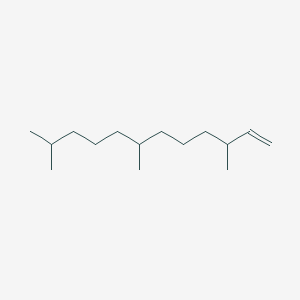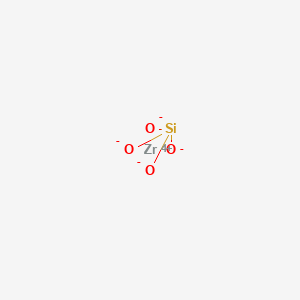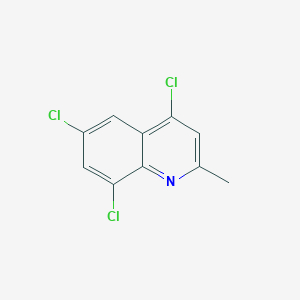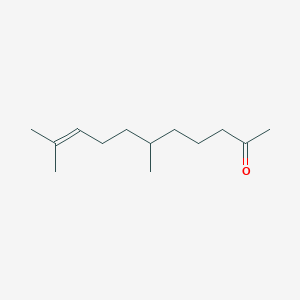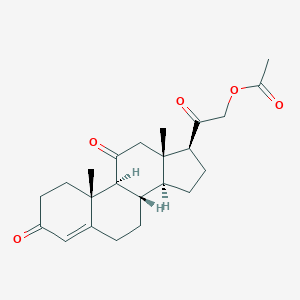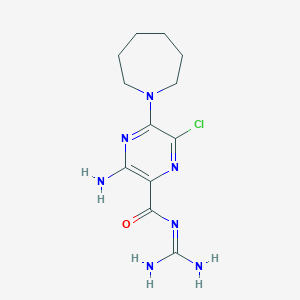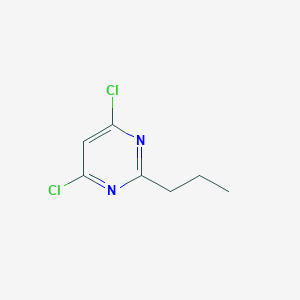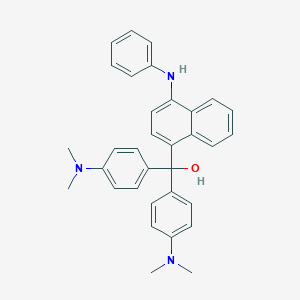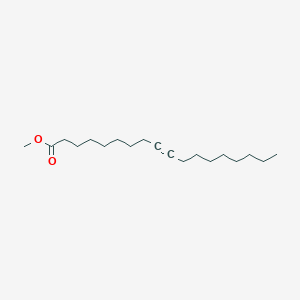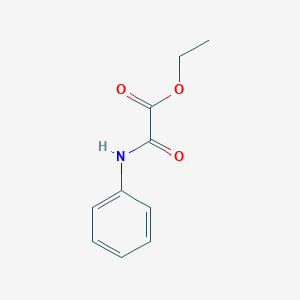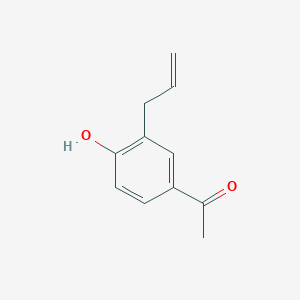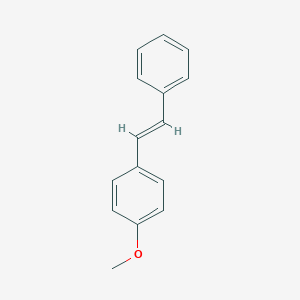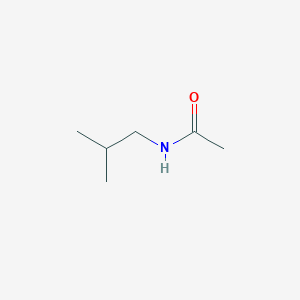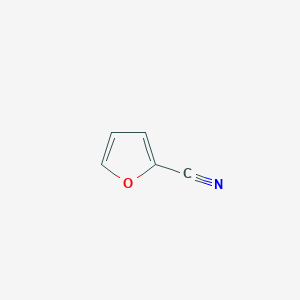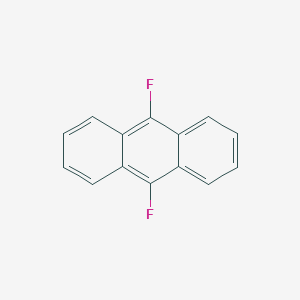
9,10-Difluoroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Difluoroanthracene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a highly fluorescent compound and has been widely used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 9,10-Difluoroanthracene is not fully understood. However, it is believed that 9,10-Difluoroanthracene acts as a fluorescent probe by emitting light when excited by a light source. The emitted light can then be detected and used to study the biological processes of interest.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9,10-Difluoroanthracene are not fully understood. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It has also been shown to be stable under physiological conditions, making it an ideal fluorescent probe for biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9,10-Difluoroanthracene as a fluorescent probe is its high fluorescence quantum yield. This means that it emits a high amount of light when excited, making it easier to detect. 9,10-Difluoroanthracene is also stable under physiological conditions, making it an ideal fluorescent probe for biological imaging. However, one of the limitations of using 9,10-Difluoroanthracene is its low solubility in water, which can make it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for the use of 9,10-Difluoroanthracene in scientific research. One of the future directions is the development of new synthetic methods for the production of 9,10-Difluoroanthracene. Another future direction is the development of new applications for 9,10-Difluoroanthracene in the field of organic electronics and biological imaging. Additionally, there is a need for further studies to understand the mechanism of action of 9,10-Difluoroanthracene and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 9,10-Difluoroanthracene is a complex process that involves several steps. One of the most common methods used for the synthesis of 9,10-Difluoroanthracene is the Friedel-Crafts reaction. This reaction involves the reaction of anthracene with a mixture of hydrofluoric acid and hydrogen fluoride gas to produce 9,10-Difluoroanthracene. Other methods used for the synthesis of 9,10-Difluoroanthracene include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
Applications De Recherche Scientifique
9,10-Difluoroanthracene has been widely used in various scientific research applications. One of the most common applications of 9,10-Difluoroanthracene is in the field of organic electronics. It has been used as a fluorescent probe in organic light-emitting diodes (OLEDs) and organic solar cells. 9,10-Difluoroanthracene has also been used as a fluorescent probe in biological imaging. It has been used to visualize the cellular localization of proteins and to study the dynamics of cellular processes.
Propriétés
Numéro CAS |
1545-69-3 |
|---|---|
Nom du produit |
9,10-Difluoroanthracene |
Formule moléculaire |
C14H8F2 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
9,10-difluoroanthracene |
InChI |
InChI=1S/C14H8F2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
Clé InChI |
BNOILACWFLPWCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |
Synonymes |
9,10-Difluoroanthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



